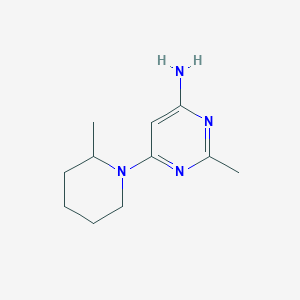

2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine

Beschreibung

2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine (CAS: 1314353-57-5) is a pyrimidine derivative featuring a 2-methylpiperidine substituent at the 6-position and a methyl group at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, molecular recognition, and biological activity modulation .

Eigenschaften

Molekularformel |

C11H18N4 |

|---|---|

Molekulargewicht |

206.29 g/mol |

IUPAC-Name |

2-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H18N4/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |

InChI-Schlüssel |

SACFVRBGYWTDMI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCN1C2=NC(=NC(=C2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structural Difference : Replaces the 2-methylpiperidine group with a piperidine ring.

- Synthesis : Prepared via nucleophilic substitution, with crystallographic data confirming a planar pyrimidine ring and a dihedral angle of 29.41°–46.32° between the pyrimidine and substituent rings .

- Biological Relevance : Pyrimidine-piperidine hybrids are associated with antimicrobial and anticancer activities .

2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

- Structural Difference : Incorporates a benzyl group on the piperidine ring and an additional methyl group on the pyrimidine amine.

- Properties : Higher molecular weight (calculated) and increased LogD (lipophilicity) due to the aromatic benzyl group, suggesting enhanced CNS penetration .

- Applications : Such modifications are common in kinase inhibitors, where aromatic groups stabilize hydrophobic binding pockets .

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine

4-Methyl-6-phenylpyrimidin-2-amine

4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine

- Structural Difference : Contains a chlorinated pyrazole-piperidine substituent and a chlorine atom at the 4-position.

- Biological Relevance : Chloropyrimidines are common in antiparasitic and anticancer drug design .

Physicochemical and Pharmacokinetic Comparisons

| Compound Name | Molecular Weight | LogD (Predicted) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine | ~235.3 | ~2.1 | 2-Methylpyrimidine, 2-methylpiperidine | CNS-targeted therapies |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | ~207.3 | ~1.8 | Piperidine | Antimicrobial agents |

| 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine | ~325.4 | ~3.5 | Benzyl, dimethylamine | Kinase inhibitors |

| 4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine | ~423.7 | ~4.2 | Dichlorophenyl, pyrazole | Antiparasitic agents |

Biologische Aktivität

2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and applications in medicinal chemistry, particularly its interactions with various biological targets.

The compound's molecular formula is with a molecular weight of approximately 206.29 g/mol. Its structure features a pyrimidine ring substituted with a methyl group and a 2-methylpiperidin-1-yl group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.29 g/mol |

| IUPAC Name | 2-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |

| CAS Number | 1412957-44-8 |

Synthesis

The synthesis of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization Reactions : Utilizing catalysts like ZnCl₂ to facilitate the formation of the pyrimidine ring.

- Substitution Reactions : Targeting nitrogen atoms in the pyrimidine for nucleophilic substitutions.

These methods are optimized for yield and purity, making the compound suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various diseases. For instance, it may inhibit certain enzymes that play a role in disease pathways, thereby exerting therapeutic effects.

Case Studies and Research Findings

Research has indicated that derivatives of piperidine, including 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine, exhibit promising activities against various biological targets:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : The compound's structure allows it to inhibit cancer cell proliferation in vitro, particularly against specific cancer lines.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treatments related to neurodegenerative diseases.

Comparative Analysis

The biological activity of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine can be compared with other piperidine derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | Anticancer |

| 1-methyl-3-naphthalen-2-yl-pyrazolo[3,4-d]pyrimidin | Antimicrobial |

| 2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine | Antiparasitic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.